4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide typically involves the condensation reaction between an appropriate hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
3-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, altering their activity. The compound’s hydrazone moiety can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,4-Dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
3-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide is unique due to its specific substitution pattern, which includes both dichlorophenyl and iodo-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16Cl2IN3O2 |
---|---|
Molecular Weight |
504.1 g/mol |
IUPAC Name |
N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C18H16Cl2IN3O2/c1-11-9-13(21)5-6-15(11)23-16(25)7-8-17(26)24-22-10-12-3-2-4-14(19)18(12)20/h2-6,9-10H,7-8H2,1H3,(H,23,25)(H,24,26)/b22-10+ |
InChI Key |
RXVBWZOZIXPJER-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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